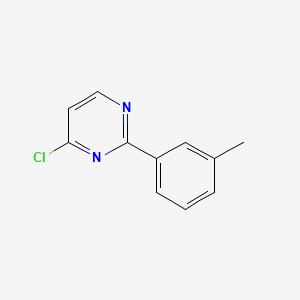

4-Chloro-2-(3-tolyl)-pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

4-chloro-2-(3-methylphenyl)pyrimidine |

InChI |

InChI=1S/C11H9ClN2/c1-8-3-2-4-9(7-8)11-13-6-5-10(12)14-11/h2-7H,1H3 |

InChI Key |

FITVVWPQMAPCAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=N2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 2 3 Tolyl Pyrimidine and Analogues

Strategies for Precursor Synthesis and Intermediate Functionalization

The synthesis of 4-Chloro-2-(3-tolyl)-pyrimidine is fundamentally reliant on the strategic preparation of key precursors and the functionalization of intermediate compounds. A primary route involves the synthesis of 2-(3-tolyl)pyrimidin-4-ol, which serves as a direct precursor to the final chlorinated product. The creation of this intermediate is well-documented, involving the reaction of 3-methylbenzamidine hydrochloride with ethyl formylacetate sodium salt. prepchem.com The 3-methylbenzamidine itself is a crucial starting material, highlighting the importance of a multi-step synthetic pathway.

The broader field of pyrimidine (B1678525) synthesis often employs the condensation of amidines with various carbonyl-containing compounds. researchgate.net For instance, the general de novo synthesis of the pyrimidine ring system starts from basic molecules such as aspartate, bicarbonate, and glutamine, which undergo a series of reactions to construct the heterocyclic core. creative-proteomics.comegyankosh.ac.innumberanalytics.com This foundational pathway provides the unsubstituted pyrimidine scaffold, which can then be functionalized.

Functionalized pyrimidines, particularly those bearing halogen and amino groups, are versatile intermediates that allow for a wide range of subsequent chemical modifications, enabling the introduction of diverse substituents onto the pyrimidine ring. mdpi.com

Direct Synthetic Pathways to 4-Chloro-2-(3-tolyl)-pyrimidine

Direct synthetic routes to 4-Chloro-2-(3-tolyl)-pyrimidine and its analogs can be broadly categorized into three main stages: the formation of the pyrimidine ring, the chlorination of the pyrimidine core, and the introduction of the tolyl group.

Cyclization Reactions for Pyrimidine Ring Formation

The construction of the 2-substituted pyrimidine ring is a critical step. A common and effective method is the condensation reaction between an amidine and a 1,3-dicarbonyl compound or its equivalent. For the synthesis of the target molecule's core structure, 3-methylbenzamidine is reacted with a derivative of malonic acid, such as ethyl formylacetate. prepchem.com This reaction proceeds via a cyclocondensation mechanism to form the pyrimidin-4-one ring system.

A specific example is the synthesis of 2-(3-tolyl)-4-pyrimidinol, where 3-methylbenzamidine and the sodium salt of ethyl formylacetate are refluxed in ethanol. prepchem.com This reaction yields the desired pyrimidinol intermediate, which is then isolated and prepared for the subsequent chlorination step.

Alternative cyclization strategies are also prevalent in pyrimidine synthesis. These include [4+2] cycloaddition reactions and multi-component reactions where ketones, aldehydes, or esters react with amidines under various catalytic conditions to form the pyrimidine ring. mdpi.comorganic-chemistry.org

Table 1: Selected Cyclization Reaction for Pyrimidine Ring Precursor

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Methylbenzamidine, Ethyl formylacetate sodium salt | 2-(3-Tolyl)-4-pyrimidinol | Absolute ethanol, reflux | ~59% | prepchem.com |

| Amidinium salts, Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | 2-Substituted pyrimidine-5-carboxylic esters | Not specified | Good to high | organic-chemistry.org |

Chlorination Protocols at the Pyrimidine Core

Once the 2-(3-tolyl)pyrimidin-4-ol precursor is obtained, the hydroxyl group at the 4-position must be converted to a chlorine atom. The most widely used and effective reagent for this transformation is phosphorus oxychloride (POCl₃). researchgate.netnih.govresearchgate.net The reaction typically involves heating the hydroxypyrimidine in an excess of POCl₃, which often acts as both the reagent and the solvent. nih.gov

In some procedures, a tertiary amine, such as N,N-dimethylaniline or pyridine, is added to the reaction mixture. nih.govresearchgate.net These bases can serve as catalysts or acid scavengers. A significant advancement in this area, particularly from a green chemistry perspective, is the development of a solvent-free chlorination method. This procedure uses an equimolar amount of POCl₃ in the presence of pyridine, with the reaction carried out in a sealed reactor at elevated temperatures. nih.govresearchgate.net This approach is not only more environmentally friendly but is also suitable for large-scale preparations.

Other chlorinating agents, such as phosgene (B1210022) (COCl₂) and thiophosgene, have also been reported for the synthesis of chloropyrimidines, although POCl₃ remains the most common choice for this specific transformation. google.comgoogle.comnih.gov

Table 2: Chlorination of Hydroxypyrimidines

| Substrate | Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Hydroxypyrimidines | Excess POCl₃ | Reflux | Standard laboratory procedure | nih.gov |

| Hydroxypyrimidines | Equimolar POCl₃, Pyridine | Sealed reactor, 160 °C | Solvent-free, large-scale | nih.govresearchgate.net |

| 2-Aminoamides | Thiophosgene | Not specified | One-step synthesis to 2-chloro-pyrimidinone derivatives | nih.gov |

Cross-Coupling Approaches for Introducing the Tolyl Moiety

An alternative and highly versatile strategy for synthesizing 4-Chloro-2-(3-tolyl)-pyrimidine involves the use of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose. youtube.comlibretexts.orgyoutube.com This approach typically begins with a dihalogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661).

The key to this method is the regioselective coupling of the 3-tolyl group at the C-2 position. The different reactivities of the chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring can be exploited to achieve this selectivity. Generally, the C-4 position is more susceptible to nucleophilic aromatic substitution, while the C-2 position can be preferentially targeted under specific palladium-catalyzed coupling conditions. researchgate.netnih.gov

The reaction involves treating 2,4-dichloropyrimidine with 3-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. The choice of solvent, ligand, and base is crucial for controlling the regioselectivity and achieving a high yield of the desired 2-substituted product. nih.gov This method offers the advantage of modularity, allowing for the introduction of a wide variety of aryl or alkyl groups at the 2-position.

Exploration of Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to reduce environmental impact and improve efficiency. rasayanjournal.co.inbenthamdirect.com Key strategies include the use of safer solvents, microwave and ultrasound-assisted reactions, and the development of one-pot, multi-component syntheses. nih.govbenthamdirect.comresearchgate.net

Multi-component reactions are particularly noteworthy as they allow for the construction of complex pyrimidine derivatives in a single step from simple starting materials, which increases efficiency and reduces waste. benthamdirect.comresearchgate.net The use of water as a solvent or catalyst-free conditions further enhances the green credentials of these methods. researchgate.net

The solvent-free chlorination of hydroxypyrimidines using equimolar POCl₃ is a prime example of a greener alternative to traditional methods that use a large excess of the hazardous reagent. nih.govresearchgate.net Similarly, microwave-assisted synthesis has been shown to accelerate reaction times, improve yields, and simplify work-up procedures for the synthesis of pyrimidine analogs. nih.gov These approaches align with the core tenets of green chemistry by minimizing waste, reducing energy consumption, and using less hazardous substances.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Atom Economy

When comparing the synthetic routes to 4-Chloro-2-(3-tolyl)-pyrimidine, several factors must be considered, including efficiency (yield), selectivity, and atom economy.

The classical route , involving the cyclization of 3-methylbenzamidine to form 2-(3-tolyl)pyrimidin-4-ol followed by chlorination with POCl₃, is a robust and well-established method. It offers good yields and high selectivity, as the reaction steps are well-defined. However, it is a two-step process that may generate significant waste, particularly in the chlorination step if excess POCl₃ is used.

The cross-coupling route , starting from 2,4-dichloropyrimidine and using a Suzuki-Miyaura reaction to introduce the tolyl group, offers greater flexibility and modularity. This route can be highly efficient, especially with the development of one-pot procedures for sequential couplings. nih.gov The main challenge lies in achieving high regioselectivity, which is highly dependent on the reaction conditions.

Table 3: Comparative Analysis of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages | Key Considerations |

|---|---|---|---|

| Classical Route (Cyclization then Chlorination) | Well-established, generally high yields and selectivity. | Two-step process, potential for waste from excess chlorinating agent. | Greener chlorination protocols can improve sustainability. |

| Cross-Coupling Route (e.g., Suzuki) | High flexibility and modularity, potential for one-pot synthesis. | Requires careful control of regioselectivity, use of expensive catalysts. | Choice of catalyst, ligand, and solvent is critical for success. |

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural assignment of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of signals for different nuclei, a comprehensive picture of the molecular connectivity and environment can be constructed.

In the ¹H NMR spectrum of the analogous compound, 2-(p-tolylselanyl)-4-chloropyrimidine, distinct signals are observed for the protons of the pyrimidine (B1678525) and the p-tolyl rings. The protons on the pyrimidine ring typically appear in the downfield region due to the deshielding effect of the electronegative nitrogen atoms. The protons of the tolyl group will exhibit characteristic aromatic splitting patterns, and the methyl group protons will appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 4-Chloro-2-(3-tolyl)-pyrimidine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyrimidine H-5 | 7.20 - 7.40 | d | ~5.0 |

| Pyrimidine H-6 | 8.50 - 8.70 | d | ~5.0 |

| Tolyl H-2 | 7.90 - 8.10 | s | - |

| Tolyl H-4 | 7.30 - 7.50 | d | ~7.5 |

| Tolyl H-5 | 7.20 - 7.40 | t | ~7.5 |

| Tolyl H-6 | 7.80 - 8.00 | d | ~7.5 |

Note: The data in this table is predicted based on known values for similar pyrimidine and tolyl-containing compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring are typically found at lower field (higher ppm) compared to the tolyl ring carbons due to the influence of the nitrogen atoms and the chlorine substituent.

Table 2: Experimental ¹³C NMR Chemical Shifts (δ) for the Analog 2-(p-tolylselanyl)-4-chloropyrimidine

| Carbon | Chemical Shift (ppm) |

|---|---|

| Pyrimidine C-2 | 169.5 |

| Pyrimidine C-4 | 161.2 |

| Pyrimidine C-5 | 118.0 |

| Pyrimidine C-6 | 159.8 |

| Tolyl C-1 (ipso) | 126.9 |

| Tolyl C-2, C-6 | 134.1 |

| Tolyl C-3, C-5 | 130.4 |

| Tolyl C-4 (ipso-CH₃) | 141.0 |

This data is for the p-tolylselanyl analog and serves as a close approximation for the 3-tolyl isomer.

For chalcogenyl derivatives such as 2-(p-tolylselanyl)-4-chloropyrimidine, ⁷⁷Se NMR spectroscopy is a powerful tool. The chemical shift of the selenium atom is highly sensitive to its electronic environment. In the case of 2-(p-tolylselanyl)-4-chloropyrimidine, the ⁷⁷Se NMR spectrum shows a signal at approximately 425 ppm, which is characteristic for a selenium atom bonded to an aromatic and a pyrimidine ring system. This technique would be invaluable for confirming the presence and electronic state of selenium in such derivatives.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a substituted pyrimidine like 4-Chloro-2-(3-tolyl)-pyrimidine is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-Cl bonds.

Table 3: Characteristic FT-IR Absorption Bands for Pyrimidine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| C=C and C=N Ring Stretching | 1600 - 1450 | Medium to Strong |

| C-H In-plane Bending | 1300 - 1000 | Medium |

In the specific case of 2-(p-tolylselanyl)-4-chloropyrimidine, the FT-IR spectrum would also include vibrations associated with the C-Se bond, although these are typically weak and occur in the fingerprint region at lower wavenumbers.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern upon ionization. For 4-Chloro-2-(3-tolyl)-pyrimidine, the molecular ion peak (M⁺) would be expected, along with an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Common fragmentation pathways for pyrimidine derivatives often involve the loss of the substituents from the pyrimidine ring. For 4-Chloro-2-(3-tolyl)-pyrimidine, expected fragmentation could include the loss of a chlorine radical (Cl•), the tolyl group, or smaller fragments from the pyrimidine ring itself. The fragmentation of the analogous 2-(p-tolylselanyl)-4-chloropyrimidine would show similar patterns, with additional fragments corresponding to the selenium-containing moieties.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Table 4: Illustrative Crystallographic Data for a Related Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 105 |

| Volume (ų) | 1250 |

Note: This data is illustrative for a crystalline pyrimidine derivative and does not represent the specific compound of interest.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance, ensuring its purity and confirming its identity. The technique quantitatively measures the percentage of each element—primarily carbon (C), hydrogen (H), and nitrogen (N), along with other elements like halogens—present in a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target molecule.

For the compound 4-Chloro-2-(3-tolyl)-pyrimidine, the molecular formula is established as C₁₁H₉ClN₂. Based on this formula, the theoretical elemental composition has been calculated. While specific experimental findings from research studies were not available in the public domain at the time of this writing, the theoretical values serve as a critical benchmark for any future experimental verification.

The calculated molecular weight of 4-Chloro-2-(3-tolyl)-pyrimidine is 204.66 g/mol . The expected elemental percentages are detailed in the table below.

Table 1: Theoretical Elemental Composition of 4-Chloro-2-(3-tolyl)-pyrimidine

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 64.56 |

| Hydrogen | H | 1.008 | 9.072 | 4.43 |

| Chlorine | Cl | 35.453 | 35.453 | 17.32 |

| Nitrogen | N | 14.007 | 28.014 | 13.69 |

| Total | | | 204.66 | 100.00 |

Computational and Theoretical Investigations of 4 Chloro 2 3 Tolyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict various properties of chemical compounds.

Optimization of Molecular Geometry and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This involves calculating bond lengths, bond angles, and dihedral angles. For a molecule like 4-Chloro-2-(3-tolyl)-pyrimidine, a key aspect of conformational analysis would be to determine the rotational barrier and the most stable orientation of the 3-tolyl group relative to the pyrimidine (B1678525) ring.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. aimspress.com A large HOMO-LUMO gap generally implies high stability and low reactivity. nih.gov

Electrostatic Potential Surface (MESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. The charge distribution within the molecule can be further quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Quantum Chemical Studies and Thermochemical Parameters

Quantum chemical calculations can also be used to determine important thermochemical parameters. These parameters provide insight into the stability and reactivity of the compound under different thermodynamic conditions.

Table 1: Examples of Calculable Thermochemical Parameters

| Parameter | Description |

| Enthalpy of Formation | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. |

| Gibbs Free Energy of Formation | The change in Gibbs free energy during the formation of one mole of the substance from its constituent elements in their standard states. |

| Entropy | A measure of the randomness or disorder of a system. |

| Heat Capacity | The amount of heat required to raise the temperature of a substance by a certain amount. |

Chemical Transformations and Derivatization Strategies of 4 Chloro 2 3 Tolyl Pyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the C4-position, renders 4-chloro-2-(3-tolyl)-pyrimidine susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The C4 position is generally more reactive towards nucleophiles than the C2 position in chloropyrimidines. researchgate.netstackexchange.com This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position. stackexchange.com

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atom. For instance, treatment with amines leads to the formation of the corresponding 4-amino-2-(3-tolyl)-pyrimidine derivatives. colab.ws Similarly, reactions with alkoxides or phenoxides yield 4-alkoxy- or 4-aryloxy-2-(3-tolyl)-pyrimidines, respectively. The use of soft nucleophiles like thiolates can also be employed to introduce sulfur-containing moieties at the C4-position. thieme.dethieme.de The reaction conditions for these substitutions can be tuned, often employing a base in a suitable solvent to facilitate the displacement of the chloride.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Diverse Functionalization

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of 4-chloro-2-(3-tolyl)-pyrimidine, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki–Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a widely utilized method for the formation of aryl-aryl bonds, and it has been successfully applied to 4-chloro-2-(3-tolyl)-pyrimidine. mdpi.comnih.gov This palladium-catalyzed reaction involves the coupling of the chloropyrimidine with an aryl or heteroaryl boronic acid or its corresponding ester. mdpi.comresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst, a suitable ligand, and a base. Microwave irradiation has been shown to significantly accelerate these coupling reactions, leading to efficient synthesis of C4-substituted pyrimidines in good to excellent yields. mdpi.com This method provides a versatile route to a diverse range of 4-aryl- and 4-heteroaryl-2-(3-tolyl)-pyrimidines.

A recent development, termed aminative Suzuki-Miyaura coupling, allows for the formation of C-N-C linked diaryl amines from aryl halides and boronic acids, effectively merging the pathways of Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Chloro-pyrimidines

| Aryl Boronic Acid | Catalyst | Ligand | Base | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 4-Phenyl-2-(3-tolyl)-pyrimidine | Good |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 4-(4-Methoxyphenyl)-2-(3-tolyl)-pyrimidine | High |

| 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | 4-(Thiophen-3-yl)-2-(3-tolyl)-pyrimidine | Good |

Note: This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions for illustrative purposes.

Amination Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction enables the facile synthesis of aryl amines from aryl halides and a wide range of amine coupling partners. wikipedia.org The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product. wikipedia.org The choice of ligand is crucial for the success of the reaction, with various phosphine (B1218219) ligands developed to accommodate different amine substrates and reaction conditions. libretexts.org

In the context of 4-chloro-2-(3-tolyl)-pyrimidine, Buchwald-Hartwig amination provides a powerful method for introducing primary and secondary amines at the C4 position. researchgate.net This reaction offers a broader substrate scope and milder reaction conditions compared to traditional nucleophilic substitution methods. wikipedia.org For less reactive amines or more challenging substrates, the use of specialized ligands and conditions can facilitate the desired transformation. mit.edu

Table 2: Comparison of Amination Methods for Chloro-pyrimidines

| Reaction | Catalyst/Conditions | Amine Scope | Key Advantages |

| Nucleophilic Aromatic Substitution | Base, heat | Aliphatic amines, some anilines | Simple, no metal catalyst |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | Wide range of primary and secondary amines | Broad scope, mild conditions, high functional group tolerance |

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrimidine Scaffold

The pyrimidine ring of 4-chloro-2-(3-tolyl)-pyrimidine can serve as a scaffold for the construction of fused heterocyclic systems. clockss.org These reactions often involve the initial substitution of the chloro group followed by an intramolecular cyclization. For example, reaction with a bifunctional nucleophile containing both an amino and a hydroxyl or thiol group can lead to the formation of fused systems like pyrimido-oxazines or pyrimido-thiazines after a subsequent cyclization step.

Another approach involves multicomponent reactions where 4-chloro-2-(3-tolyl)-pyrimidine could potentially react with other building blocks to construct complex polycyclic structures in a single step. nih.govresearchgate.net The synthesis of pyrano[2,3-d]pyrimidines, for instance, often involves the reaction of a pyrimidine derivative with an aldehyde and a C-H activated compound. nih.gov

Introduction of Chalcogenyl Moieties and other Heteroatom Substituents

Beyond nitrogen and carbon nucleophiles, other heteroatom substituents can be introduced at the C4 position of 4-chloro-2-(3-tolyl)-pyrimidine. The reaction with chalcogen nucleophiles, such as thiols or selenols, provides access to 4-thio- and 4-seleno-substituted pyrimidines. These reactions are typically carried out in the presence of a base to generate the corresponding thiolate or selenolate anion, which then displaces the chloride.

The introduction of oxygen-based nucleophiles, such as alcohols or phenols, leads to the formation of the corresponding ethers. These reactions are often facilitated by a strong base to deprotonate the alcohol or phenol.

Mechanistic Studies of Key Chemical Reactions Involving the Compound

The mechanism of nucleophilic aromatic substitution on the pyrimidine core generally proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate influences the regioselectivity of the reaction, with attack at the C4 position being favored due to greater delocalization of the negative charge. stackexchange.com

For transition-metal-catalyzed reactions, the mechanisms are more complex. The Suzuki-Miyaura coupling follows a catalytic cycle involving oxidative addition of the chloropyrimidine to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

The Buchwald-Hartwig amination also proceeds via a catalytic cycle. wikipedia.org Key steps include oxidative addition of the chloropyrimidine to the Pd(0) catalyst, coordination of the amine, deprotonation of the coordinated amine to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst. wikipedia.orglibretexts.org Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of these powerful transformations.

Applications in Advanced Materials Science Research

Investigation as Components in Organic Semiconductor Materials

While direct studies on 4-Chloro-2-(3-tolyl)-pyrimidine as a primary component in organic semiconductors are in nascent stages, the broader class of pyrimidine (B1678525) derivatives is recognized for its potential in this area. The utilization of pyrimidine-based compounds in materials science, particularly for organic electronics, is a growing field of research. chemicalbook.com The planar structure of the pyrimidine core can facilitate π-π stacking, a crucial factor for efficient charge transport in organic semiconductor materials. The presence of the tolyl group can further influence the molecular packing and, consequently, the charge mobility of the material.

The general approach involves incorporating the pyrimidine moiety into larger conjugated systems to enhance their semiconductor properties. The chloro group at the 4-position serves as a reactive site for further chemical modifications, allowing for the synthesis of a wide array of derivatives with fine-tuned semiconductor characteristics.

Potential Contributions to Organic Electronic Devices

The potential of 4-Chloro-2-(3-tolyl)-pyrimidine extends to its application in various organic electronic devices. The electronic properties of pyrimidine derivatives make them attractive candidates for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic solar cells. chemicalbook.com

In the context of OLEDs, for instance, the ability to tune the electronic structure of pyrimidine derivatives allows for the development of materials with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport, leading to improved device performance. The tolyl and chloro substituents on the pyrimidine ring of 4-Chloro-2-(3-tolyl)-pyrimidine are expected to play a significant role in determining these energy levels.

Exploration as Building Blocks for Non-Linear Optical (NLO) Materials

The development of new materials with significant non-linear optical (NLO) properties is crucial for applications in optical data processing, storage, and telecommunications. Pyrimidine-based molecules are being investigated as promising candidates for NLO materials due to their inherent electronic asymmetry. The "push-pull" electronic structure within the 4-Chloro-2-(3-tolyl)-pyrimidine molecule, arising from the interplay between the electron-donating tolyl group and the electron-withdrawing pyrimidine ring and chloro-substituent, is a key feature for second-order NLO activity.

Computational studies on similar pyrimidine derivatives have shown that the crystalline environment can significantly enhance their NLO behavior. The design of new NLO chromophores often incorporates the pyrimidine framework to influence luminescence and other optical properties.

Tuning of Electronic Properties for Specific Materials Applications

A key advantage of using 4-Chloro-2-(3-tolyl)-pyrimidine in materials science is the ability to systematically tune its electronic properties. The chloro group at the 4-position is a particularly useful handle for synthetic chemists. It can be readily substituted with a variety of other functional groups through nucleophilic aromatic substitution reactions. This allows for the creation of a library of derivatives with tailored electronic characteristics.

For example, replacing the chloro group with stronger electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels of the molecule. This, in turn, affects its absorption and emission spectra, as well as its charge transport properties. This tunability is essential for optimizing the performance of the material for a specific application, be it as a semiconductor, an emissive layer in an OLED, or an NLO chromophore.

Table 1: Investigated Properties and Potential Applications of Substituted Pyrimidines

| Property Investigated | Potential Application | Relevant Substituents |

| Organic Semiconductor Performance | Organic Field-Effect Transistors (OFETs), Organic Solar Cells | Aryl groups, Thienyl groups |

| Electroluminescence | Organic Light-Emitting Diodes (OLEDs) | Aryl groups, Fused ring systems |

| Non-Linear Optical (NLO) Response | Optical Switches, Frequency Converters | Donor-Acceptor groups |

| Electronic Property Tuning | Tailored Materials for Electronics | Halogens, Alkoxy groups, Amino groups |

Catalytic Applications and Ligand Design

Role as Ligands in Homogeneous and Heterogeneous Catalysis

There is no specific information available detailing the use of 4-Chloro-2-(3-tolyl)-pyrimidine as a ligand in either homogeneous or heterogeneous catalysis. Generally, pyrimidine (B1678525) derivatives can coordinate to metal catalysts, but the performance and stability of such systems are highly dependent on the specific substituents on the pyrimidine ring. researchgate.net

Development of Pyrimidine-Based Metallacycles (e.g., Palladacycles) as Catalysts

The development of palladacycles from 2-aryl-pyrimidine precursors is a known strategy for creating stable and efficient catalysts. researchgate.netresearchgate.net These palladacycles have demonstrated high stability and activity in various chemical transformations. researchgate.netrsc.org For instance, palladacycles derived from related compounds like 2-(4-ethylphenyl)pyrimidine have been synthesized and characterized. researchgate.net However, there are no specific reports on the synthesis or catalytic use of palladacycles derived directly from 4-Chloro-2-(3-tolyl)-pyrimidine.

Performance Evaluation in Specific Organic Transformations (e.g., Coupling Reactions)

The performance of pyrimidine-based catalysts is often evaluated in cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comarkat-usa.org The reactivity of chloropyrimidines in these reactions is established, with the C4 position often being the preferred site for oxidative addition of palladium. mdpi.comacs.org Studies on 2,4-dichloropyrimidines have shown that regioselective Suzuki coupling at the C4 position can be achieved with high efficiency. mdpi.com Despite this, performance data and specific results for cross-coupling reactions catalyzed by complexes of 4-Chloro-2-(3-tolyl)-pyrimidine are absent from the literature.

Design of Hybrid Catalytic Systems Incorporating the Pyrimidine Moiety

Hybrid catalysts, which combine different catalytic species or functionalities, are an area of active research. acs.org Pyrimidine derivatives have been incorporated into hybrid molecules for applications in medicinal chemistry. mdpi.comresearchgate.net However, the design and application of hybrid catalytic systems that specifically incorporate the 4-Chloro-2-(3-tolyl)-pyrimidine moiety for organic transformations have not been described in the available scientific literature.

In Vitro Biological Activity and Mechanistic Insights Excluding Clinical Data

Function as a Scaffold in Medicinal Chemistry Research

The pyrimidine (B1678525) nucleus is a fundamental building block in numerous biologically active compounds. thieme.dersc.org Specifically, the thieno[2,3-d]pyrimidine (B153573) scaffold, a related structure, is considered a bioisostere of adenine (B156593) and has been extensively utilized in drug discovery. nih.gov This has led to the development of a wide range of derivatives with applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The versatility of the pyrimidine core allows for the synthesis of densely functionalized molecules, making it a valuable intermediate in the creation of new therapeutic agents. thieme.de For instance, the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial scaffold for developing potent kinase inhibitors for cancer therapy and inflammatory skin disorders. chemicalbook.com Similarly, tetrahydropyrido[4,3-d]pyrimidines are being explored as a new scaffold for human topoisomerase II inhibitors. nih.gov The adaptability of the pyrimidine structure facilitates the synthesis of diverse derivatives through substitution reactions, highlighting its importance in medicinal chemistry. rsc.org

Investigation of Kinase Inhibition Mechanisms in Cellular Assays

Derivatives of the pyrimidine scaffold have been investigated for their ability to inhibit various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

PDK1 Inhibition: Analogs of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent and selective inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1). chemicalbook.com PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is frequently overactive in cancer. The selectivity of these compounds against other kinases in the same pathway makes them promising candidates for anticancer drug development. chemicalbook.com

Janus Kinase (JAK) Family Inhibition: The JAK-STAT signaling pathway is integral to mediating inflammatory responses through cytokines. nih.govnih.gov Inhibitors of the Janus kinase (JAK) family have shown promise in treating autoimmune diseases. nih.gov Several JAK inhibitors, which often feature a pyrimidine or related heterocyclic core, are being investigated for their therapeutic potential. nih.govdrugbank.com These inhibitors work by targeting specific JAKs, thereby suppressing T-cell-mediated inflammatory responses. nih.gov For example, tofacitinib, a well-known JAK inhibitor, contains a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov The development of selective JAK inhibitors represents a significant area of research for various inflammatory conditions. nih.govdrugbank.com

Anticancer Activity in Cell Lines and Proposed Molecular Mechanisms

The anticancer potential of pyrimidine derivatives, including those related to 4-Chloro-2-(3-tolyl)-pyrimidine, has been demonstrated in a variety of cancer cell lines.

Derivatives of pyrrolo[2,3-d]pyrimidine have shown inhibitory effects on the growth of several human tumor cell lines. japsonline.com The anticancer activity of these compounds is often attributed to their ability to inhibit various enzymes crucial for cancer cell proliferation, such as cyclin-dependent kinases, tyrosine kinases (Src and Abl), and epidermal growth factor receptor (EGFR) protein tyrosine kinase. japsonline.com

For instance, certain pyrimidine derivatives with aryl urea (B33335) moieties have been shown to induce apoptosis in cancer cells. One such compound arrested the cell cycle at the G2/M phase and triggered apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov This suggests that these compounds can interfere with the mitochondrial pathway of apoptosis. nih.gov

Furthermore, novel pyrimidine-benzimidazol hybrids have exhibited cytotoxic activities against various human cancer cell lines, with some compounds showing enhanced activity compared to the standard drug 5-Fluorouracil (B62378). nih.gov Similarly, pyrimidine-2,4-dione-1,2,3-triazole hybrids have demonstrated significant cytostatic activities against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cells, with potencies greater than 5-fluorouracil. epa.gov The mechanism for one of these hybrids in HepG2 cells was linked to the inhibition of Wee-1 kinase and the disruption of sphingolipid signaling. epa.gov

The table below summarizes the in vitro anticancer activity of various pyrimidine derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | Activity | Proposed Mechanism of Action |

| Pyrimidine derivatives with aryl urea moieties | SW480 (colon cancer) | IC50 of 11.08 µM for compound 4b. nih.gov | Cell cycle arrest at G2/M phase, induction of apoptosis via modulation of Bax and Bcl-2. nih.gov |

| Pyrimidine-benzimidazol hybrids | MGC-803 (gastric cancer) | Enhanced activity compared to 5-Fu for compounds 7a and 7d. nih.gov | Not specified. |

| Pyrrolo[2,3-d]pyrimidine derivatives | MDA-MB-468 (breast cancer) | Excellent activity for compounds 8a, 8h, 8j, 9h, 9i, 9j, 9m, 9n, and 9o compared to doxorubicin. japsonline.com | Inhibition of various kinases. japsonline.com |

| Pyrimidine-2,4-dione-1,2,3-triazole hybrids | HepG2 (hepatocellular carcinoma), HeLa (cervical carcinoma) | Higher potency than 5-fluorouracil for compounds 5-7 and 34a. epa.gov | Wee-1 kinase inhibition, disruption of sphingolipid signaling. epa.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (breast cancer) | IC50 of 4.3 ± 0.11 µg/mL for compound 2. nih.gov | Not specified. |

| 7-Chloro-(4-thioalkylquinoline) derivatives | Various leukemia and solid tumor cell lines | Cytotoxic activity, with sulfonyl N-oxide derivatives being more potent. mdpi.com | Induction of apoptosis and DNA/RNA damage. mdpi.com |

Assessment of Antiviral and Anti-inflammatory Properties in in vitro Models

The pyrimidine scaffold is also a key component in compounds with potential antiviral and anti-inflammatory activities.

Antiviral Properties: Certain pyrimidine derivatives have demonstrated antiviral activity. For example, some 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines have shown potent activity against rhinoviruses, with some analogs reducing progeny virion yields by 99%. nih.gov One compound from this series also exhibited activity against human, simian, and bovine rotaviruses. nih.gov The thieno[2,3-d]pyrimidine scaffold has also been explored for the development of antiviral agents. nih.gov

Anti-inflammatory Properties: Pyrimidine derivatives have been investigated for their anti-inflammatory effects. nih.govresearchgate.netnih.gov Some derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with activity comparable to the known anti-inflammatory drug meloxicam. nih.gov These compounds also demonstrated the ability to reduce levels of reactive oxygen species (ROS) in an inflammatory model, indicating antioxidant properties that can contribute to their anti-inflammatory effects. nih.govresearchgate.net The anti-inflammatory potential of pyrimidine-based molecules is often evaluated through their ability to inhibit the growth of stimulated inflammatory cells and reduce the production of inflammatory mediators. nih.govresearchgate.net

Antimicrobial Efficacy Against Specific Bacterial and Fungal Strains, and Related Mechanistic Hypotheses

The antimicrobial properties of pyrimidine derivatives have been tested against a range of bacterial and fungal pathogens.

Halogenated pyrimidines have shown promise as antimicrobial agents. For instance, multi-halogenated pyrimidines have demonstrated significant antibiofilm activity against Staphylococcus aureus. mdpi.comnih.gov One compound, 2,4-dichloro-5-fluoropyrimidine (B19854), was particularly effective at reducing biofilm formation and hemolysis. mdpi.comnih.gov Mechanistic studies suggest that this compound suppresses the expression of genes involved in quorum sensing and virulence factor production in S. aureus. mdpi.comnih.gov

Other pyrimidine derivatives have also shown broad-spectrum antimicrobial activity. nih.govnih.govnih.gov For example, some pyrimidine-benzimidazol combinations displayed good inhibitory activity against Stenotrophomonas maltophilia. nih.gov Additionally, certain 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains, with some being particularly effective against Gram-positive pathogens and inhibiting biofilm formation in Staphylococcus epidermidis. nih.gov The proposed mechanism of action for some of these thiourea (B124793) derivatives involves the inhibition of bacterial type II topoisomerases. nih.gov

The table below highlights the antimicrobial efficacy of various pyrimidine derivatives.

| Compound Class | Target Microorganism(s) | Activity | Proposed Mechanism of Action |

| Multi-halogenated pyrimidines | Staphylococcus aureus | Significant antibiofilm activity; 2,4-dichloro-5-fluoropyrimidine reduced hemolysis by 95% at 5 µg/mL. mdpi.comnih.gov | Suppression of quorum sensing and virulence factor gene expression. mdpi.comnih.gov |

| Pyrimidine-benzimidazol combinations | Stenotrophomonas maltophilia | Good inhibitory activity for compounds 7b and 7c. nih.gov | Not specified. |

| 4-chloro-3-nitrophenylthiourea derivatives | Gram-positive pathogens, Mycobacterium tuberculosis | MIC values of 0.5-2 μg/mL against bacterial strains; increased potency against M. tuberculosis compared to Isoniazid. nih.gov | Inhibition of bacterial type II topoisomerases. nih.gov |

| Furochromone derivatives | Gram-negative and Gram-positive bacteria | Potent antimicrobial activity. nih.gov | Not specified. |

| Pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Excellent antimicrobial activities for several compounds. nih.gov | Not specified. |

| Chloro-containing 1-aryl-3-oxypyrazoles | Rhizoctonia solani | Excellent fungicidal activity for compounds TMa, TMe, and TMf. mdpi.com | Not specified. |

Evaluation of Antioxidant Activity and Radical Scavenging Capabilities

Several studies have highlighted the antioxidant potential of pyrimidine derivatives. nih.govnih.govnih.govmdpi.com These compounds are often evaluated for their ability to scavenge free radicals, such as the DPPH radical, and to inhibit lipid peroxidation. nih.gov

Conclusions and Future Research Perspectives

Summary of Key Academic Findings and Contributions

While direct academic literature focusing exclusively on 4-Chloro-2-(3-tolyl)-pyrimidine is not extensive, a significant body of research on analogous 2-aryl-4-chloropyrimidines provides a strong foundation for understanding its chemical behavior and potential. The pyrimidine (B1678525) ring is a fundamental component of nucleic acids, which has spurred extensive research into its derivatives. researchgate.netgsconlinepress.com

Key findings in the broader field of pyrimidine chemistry that are relevant to 4-Chloro-2-(3-tolyl)-pyrimidine include the high reactivity of the chloro-substituent at the C4 position towards nucleophilic substitution. acs.org This reactivity is a cornerstone of its utility as a synthetic intermediate. The general order of reactivity for halogen substituents on the pyrimidine ring is C4(6) > C2 > C5, making the chlorine atom in the target molecule highly susceptible to displacement by a variety of nucleophiles. acs.org This characteristic allows for the introduction of diverse functional groups, leading to a wide array of novel compounds with potentially interesting biological or material properties.

Furthermore, palladium-catalyzed cross-coupling reactions are a common method for the synthesis of aryl-substituted pyrimidines. acs.org For instance, the Suzuki coupling reaction of 2,4,6-trichloropyrimidine (B138864) with arylboronic acids is a well-established method for creating C-C bonds at specific positions on the pyrimidine core. acs.org Such methodologies are crucial for the synthesis of the parent scaffold of 4-Chloro-2-(3-tolyl)-pyrimidine.

Identification of Emerging Trends in Pyrimidine Chemistry Relevant to 4-Chloro-2-(3-tolyl)-pyrimidine

The field of pyrimidine chemistry is dynamic, with several emerging trends that are highly pertinent to the future study of 4-Chloro-2-(3-tolyl)-pyrimidine.

One significant trend is the development of more efficient and regioselective synthetic methods. acs.orgmdpi.com Researchers are increasingly focusing on catalytic systems, including transition-metal catalysis, to achieve precise control over the substitution patterns on the pyrimidine ring. nih.gov This is particularly important for unsymmetrically substituted pyrimidines like 4-Chloro-2-(3-tolyl)-pyrimidine, where controlling the regioselectivity of reactions is paramount. researchgate.net The use of microwave-assisted synthesis is also gaining traction as it can significantly reduce reaction times and improve yields. nih.gov

Another major trend is the exploration of pyrimidine derivatives as bioactive molecules. researchgate.netnih.gov The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov There is a growing interest in developing pyrimidine-based compounds as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov The structural motifs present in 4-Chloro-2-(3-tolyl)-pyrimidine could serve as a starting point for the design of novel kinase inhibitors. The development of pyrimidine-based compounds for central nervous system (CNS) disorders is also an active area of research. nih.gov

In the realm of materials science, pyrimidine derivatives are being investigated for their photophysical properties, with applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netrsc.org The introduction of an aryl group, such as the 3-tolyl group, can significantly influence the electronic and photophysical properties of the pyrimidine core, opening up possibilities for the development of novel functional materials.

Addressing Challenges and Identifying Opportunities for Future Academic Investigations

Despite the broad interest in pyrimidines, specific challenges and opportunities exist for the academic investigation of 4-Chloro-2-(3-tolyl)-pyrimidine.

A primary challenge is the lack of specific experimental data for this compound. Future research should focus on its synthesis, purification, and thorough characterization using modern analytical techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction to determine its precise three-dimensional structure. researchgate.net

A significant opportunity lies in the exploration of its reactivity. Systematic studies of nucleophilic substitution reactions at the C4 position with a wide range of nucleophiles would provide a valuable library of new 2-(3-tolyl)-pyrimidine derivatives. The investigation of palladium-catalyzed cross-coupling reactions at the C4 position would further expand the synthetic utility of this compound.

The biological activities of 4-Chloro-2-(3-tolyl)-pyrimidine and its derivatives represent a major area for future investigation. Screening for anticancer, antimicrobial, and antiviral activities would be a logical starting point, given the known biological profiles of other pyrimidine derivatives. gsconlinepress.comorientjchem.orgscirp.org Computational studies, such as molecular docking, could be employed to predict potential biological targets and guide the design of more potent analogues.

Prospective Areas for Interdisciplinary Research and Advanced Methodological Development

The study of 4-Chloro-2-(3-tolyl)-pyrimidine offers fertile ground for interdisciplinary collaboration and the application of advanced methodologies.

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and biologists will be crucial to unravel the therapeutic potential of this compound and its derivatives. High-throughput screening of a library of compounds derived from 4-Chloro-2-(3-tolyl)-pyrimidine against various biological targets could lead to the discovery of new drug candidates. nih.gov Advanced techniques such as proteomics and genomics could be used to identify the mechanism of action of any bioactive compounds.

Materials Science and Engineering: The photophysical properties of 4-Chloro-2-(3-tolyl)-pyrimidine and its derivatives could be investigated in collaboration with materials scientists. This could lead to the development of new materials for applications in electronics and photonics. nih.gov Computational modeling can be used to predict and tune the electronic properties of these molecules for specific applications.

Computational Chemistry: Quantum mechanical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 4-Chloro-2-(3-tolyl)-pyrimidine. wuxiapptec.comwuxiapptec.com These theoretical studies can complement experimental work and guide the design of new experiments.

Green Chemistry: The development of environmentally benign synthetic methods for 4-Chloro-2-(3-tolyl)-pyrimidine and its derivatives is an important area for future research. This could involve the use of greener solvents, catalysts, and reaction conditions.

Q & A

Q. Example Optimization Table :

| Condition | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd(dppf)Cl₂, Cs₂CO₃, DME | 80°C, 12 h | 72 | 98.5 |

| Pd(OAc)₂, SPhos, K₃PO₄ | 100°C, 18 h | 58 | 95.2 |

Basic: How is 4-Chloro-2-(3-tolyl)-pyrimidine characterized using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include:

- Aromatic protons (3-tolyl group): δ 7.2–7.4 ppm (multiplet, 4H).

- Pyrimidine C-5 proton: δ 8.6 ppm (singlet).

- Methyl group (3-tolyl): δ 2.4 ppm (singlet) .

- LC-MS : Use ESI+ mode with C18 column (MeCN/H₂O + 0.1% formic acid). Expected [M+H]⁺: 219.1 m/z. Confirm absence of dechlorination byproducts (e.g., m/z 185.1) .

Advanced: How can computational modeling guide the design of 4-Chloro-2-(3-tolyl)-pyrimidine derivatives for drug discovery?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Prioritize derivatives with chloro and tolyl groups for hydrophobic pocket binding. Validate with MD simulations (NAMD, 100 ns) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to predict reactivity in nucleophilic aromatic substitution (e.g., replacing Cl with amines) .

Advanced: How should researchers resolve contradictions in toxicological data for halogenated pyrimidines?

Methodological Answer:

Advanced: What strategies optimize regioselectivity in cross-coupling reactions of 4-Chloro-2-(3-tolyl)-pyrimidine?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki couplings. XPhos reduces homocoupling byproducts (<5%) .

- Solvent Effects : Use toluene/EtOH (3:1) to enhance solubility of arylboronic acids. Avoid DMF due to competing side reactions with chloro groups .

- Temperature Gradients : Lower reaction temperatures (60°C) improve selectivity for mono-substituted products over di-substituted analogs .

Advanced: How are X-ray crystallography and SC-XRD used to confirm the structure of derivatives?

Methodological Answer:

- Crystal Growth : Dissolve 10 mg in MeOH/CHCl₃ (1:1), slow evaporation at 25°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL (R factor < 0.05). Example: Bond lengths for C-Cl (1.72 Å) and C-N (1.34 Å) match DFT predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.